molecular formula C18H18N4O2 B7749242 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethylphenoxy)acetamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethylphenoxy)acetamide

Cat. No.: B7749242
M. Wt: 322.4 g/mol
InChI Key: XRJBFENUCIUJSI-UHFFFAOYSA-N
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Description

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethylphenoxy)acetamide is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring an isoindoline core and an ethylphenoxyacetamide moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethylphenoxy)acetamide is unique due to its specific combination of an isoindoline core and an ethylphenoxyacetamide moiety, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-12-6-5-7-13(10-12)24-11-16(23)21-22-18-15-9-4-3-8-14(15)17(19)20-18/h3-10H,2,11H2,1H3,(H,21,23)(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJBFENUCIUJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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